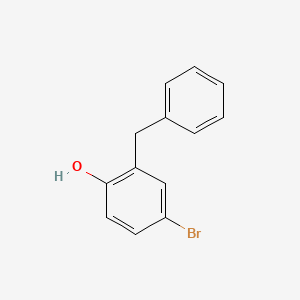

2-Benzyl-4-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDXXXNDJVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541722 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-80-4 | |

| Record name | 2-Benzyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzyl-4-bromophenol chemical structure and properties

An In-Depth Technical Guide to 2-Benzyl-4-bromophenol: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a validated protocol for its synthesis via Friedel-Crafts benzylation. While specific biological activities for this particular molecule are not extensively documented in peer-reviewed literature, this guide explores its potential applications based on the well-established bioactivities of the broader class of bromophenols. This includes potential antioxidant, antimicrobial, and anticancer properties. Safety and handling precautions, extrapolated from closely related analogs, are also discussed to ensure safe laboratory practices. This guide is intended for researchers and professionals in drug discovery and chemical development, providing a foundational understanding of this versatile chemical entity.

Introduction and Chemical Identity

This compound is an aromatic organic compound characterized by a phenol ring substituted with both a benzyl group and a bromine atom. Its unique structure, combining the reactive hydroxyl group of phenol, the steric bulk and lipophilicity of the benzyl group, and the electronic influence of the bromine atom, makes it a valuable intermediate in organic synthesis and a candidate for biological activity screening. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a versatile building block for more complex molecules.

Key Identifiers:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Physical State | Solid | [4] |

| Melting Point | 55-56 °C | [2] |

| Boiling Point | 189-192 °C (at 3.5 Torr) | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

Predicted Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and bromophenol rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the phenolic hydroxyl proton. The protons on the bromophenol ring will likely appear as a set of coupled doublets and a doublet of doublets, influenced by the ortho- and meta-couplings.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The chemical shifts will be characteristic of aromatic carbons, with those bonded to the hydroxyl and bromo groups showing distinct shifts. The benzylic carbon will appear as a singlet in the aliphatic region.

-

Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the benzyl group and other characteristic cleavages of the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is expected at lower frequencies.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the Friedel-Crafts benzylation of 4-bromophenol. This electrophilic aromatic substitution reaction involves the reaction of 4-bromophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol is an activating, ortho-, para-directing group. Since the para position is blocked by the bromine atom, the benzylation is directed to the ortho position.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Friedel-Crafts Benzylation

This protocol is a self-validating system, designed with internal checks to ensure the reaction proceeds as expected.

Materials:

-

4-Bromophenol (1 equivalent)

-

Benzyl chloride (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Carbon Disulfide (CS₂), anhydrous

-

Hydrochloric acid, 1 M

-

Sodium bicarbonate solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-bromophenol in anhydrous carbon disulfide.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride in portions. The formation of a slurry is expected.

-

Addition of Benzylating Agent: Add benzyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The slow addition of benzyl chloride is crucial to control the exothermic reaction and prevent the formation of side products. The Lewis acid, AlCl₃, coordinates with the chlorine atom of benzyl chloride to generate the electrophilic benzyl carbocation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 46 °C for CS₂) for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-bromophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Reaction Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash removes dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

-

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activities of this compound are limited, the broader class of bromophenols, particularly those isolated from marine sources, exhibit a wide range of significant bioactivities.[1][5] These findings suggest potential avenues of research for this compound.

Potential as an Antioxidant

Many natural and synthetic bromophenols have demonstrated potent antioxidant and radical scavenging activities.[1][3] The phenolic hydroxyl group is a key pharmacophore for this activity, as it can donate a hydrogen atom to neutralize free radicals. The presence of the electron-donating benzyl group may further enhance this property.

Caption: Putative antioxidant mechanism of this compound.

Antimicrobial and Antifungal Potential

Phenolic compounds are well-known for their antimicrobial properties. The lipophilicity introduced by the benzyl and bromo substituents in this compound may enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antiseptic or a lead compound for novel antibiotics or antifungals.

Anticancer and Enzyme Inhibition Activities

Various bromophenol derivatives have shown cytotoxicity against several cancer cell lines.[5] The mechanisms often involve the induction of apoptosis and cell cycle arrest. Furthermore, bromophenols have been identified as inhibitors of key enzymes implicated in disease, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.[5] Given these precedents, this compound warrants investigation for its potential as an anticancer agent or an enzyme inhibitor.

Safety, Handling, and Toxicity Profile

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the detailed safety information for the structurally analogous compound, 2-Benzyl-4-chlorophenol, the following hazards should be anticipated and appropriate precautions taken.[4][6][7]

Potential Hazards:

-

Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[4][6]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4][6]

-

Reproductive Toxicity: Suspected of damaging fertility.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[6]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4][6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a certified respirator if working with the powder outside of a fume hood.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests a range of potential biological activities. While further research is needed to elucidate its specific pharmacological profile, its role as a versatile chemical intermediate is clear. The protocols and data synthesized in this guide provide a solid foundation for researchers to safely handle, synthesize, and explore the potential of this intriguing molecule in the fields of medicinal chemistry and drug development.

References

-

The Friedel-Crafts Reaction . (2014). Available at: [Link]

-

Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products . Turkish Journal of Chemistry. Available at: [Link]

-

4-Bromobenzophenone by Friedel-Craft Reaction . Scribd. Available at: [Link]

-

Bromophenols in Marine Algae and Their Bioactivities . MDPI. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . (2019). Marine Drugs. Available at: [Link]

-

Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula . (2013). Marine Drugs. Available at: [Link]

-

Phenol, o-bromo- . Organic Syntheses. Available at: [Link]

-

Synthesis of 4-Bromophenyl Benzyl Ether . PrepChem.com. Available at: [Link]

-

p-BROMOPHENOL . Organic Syntheses. Available at: [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation . Semantic Scholar. Available at: [Link]

-

2-Benzyl-4-Chlorphenol . ChemBK. Available at: [Link]

-

Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles . ChemRxiv. Available at: [Link]

-

4-Bromophenol . PubChem. Available at: [Link]

-

2-Benzyl-4-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. Available at: [Link]

-

2-(Benzyloxy)-4-bromophenol . PubChem. Available at: [Link]

-

Phenol, 2,4-dibromo- . NIST WebBook. Available at: [Link]

-

2-Benzyl-4-Chlorphenol - Risk and Safety . ChemBK. Available at: [Link]

-

FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester . (2015). ResearchGate. Available at: [Link]

-

Phenol, 4-bromo- . NIST WebBook. Available at: [Link]

-

acharya nagarjuna university (anu) . Krishnaveni Degree College. Available at: [Link]

-

Phenol, 2-bromo-4-methyl- . NIST WebBook. Available at: [Link]

Sources

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Benzyl-4-bromophenol

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Benzyl-4-bromophenol (CAS No: 19578-80-4), a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, structural features, core physicochemical properties, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for its synthesis and purification, grounded in established chemical principles. The synthesis of this molecule is of interest as many natural bromophenols, found in marine life, exhibit significant biological activities, including antioxidant and antimicrobial properties[1]. This guide aims to serve as an essential resource, enabling a thorough understanding of this compound's behavior and facilitating its effective application in research and development.

Introduction

This compound is a substituted phenolic compound characterized by a benzyl group at the ortho position and a bromine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups—a nucleophilic hydroxyl, a bulky non-polar benzyl substituent, and an electron-withdrawing bromine atom—imparts a unique combination of reactivity and physical properties. Understanding these characteristics is paramount for its use as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The lipophilicity conferred by the benzyl and bromo groups, combined with the hydrogen-bonding capability of the phenol, dictates its solubility, membrane permeability, and interaction with biological targets. This guide synthesizes available data to provide a holistic physicochemical profile.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| CAS Number | 19578-80-4 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁BrO | [2][3][4] |

| Molecular Weight | 263.13 g/mol | [2][5] |

| IUPAC Name | This compound | |

| Synonyms | Phenol, 4-bromo-2-(phenylmethyl)- | [3] |

| InChI | 1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | [3][5] |

| InChI Key | CWWDXXXNDJVDRH-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | [3] |

Molecular Structure

The structure of this compound features a planar phenyl ring bonded to a hydroxyl group, a methylene bridge connected to a second phenyl ring, and a bromine atom. The benzyl group at the C2 position provides significant steric hindrance around the phenolic hydroxyl group, which can influence its reactivity and hydrogen-bonding patterns.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics and product yield to absorption, distribution, metabolism, and excretion (ADME) in drug development.

| Property | Value | Comments / Significance |

| Physical Form | Solid | [2][5] |

| Melting Point | 55-56 °C | [2] A relatively low melting point, indicating moderate intermolecular forces. Useful for purification by recrystallization. |

| Boiling Point | 189-192 °C (at 3.5 Torr) | [2] High boiling point due to molecular weight and hydrogen bonding. Vacuum distillation is required to prevent decomposition. |

| pKa (Predicted) | 9.69 ± 0.43 | [2] The acidity of the phenolic proton. This value is slightly higher than phenol (~10) due to the electronic effects of the substituents. It indicates the compound will be predominantly in its neutral form at physiological pH (7.4) but can be deprotonated under basic conditions. |

| LogP (XLogP3-AA) | 4.2 | [3] A measure of lipophilicity. The high value suggests good solubility in non-polar organic solvents and lipids, and low solubility in water. This is a key parameter for predicting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [3] Relates to hydrogen bonding potential and is a predictor of transport properties. A TPSA of 20.2 Ų suggests good oral bioavailability. |

| Hydrogen Bond Donor Count | 1 | [3] The phenolic -OH group. |

| Hydrogen Bond Acceptor Count | 1 | [3] The oxygen atom of the -OH group. |

| Rotatable Bond Count | 2 | [3] The C-C bonds of the methylene bridge, allowing conformational flexibility. |

| Storage Temperature | 2-8 °C | [2] Recommended storage condition, likely to ensure stability and prevent degradation over time. |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₅-CH₂): A multiplet integrating to 5 protons is expected in the range of δ 7.2-7.4 ppm.

-

Aromatic Protons (Phenolic Ring): Three protons are expected on the substituted ring. The proton at C6 (ortho to -OH) would likely appear as a doublet around δ 6.8 ppm. The proton at C5 (meta to -OH) would be a doublet of doublets around δ 7.1 ppm, and the proton at C3 (ortho to the benzyl group) would be a doublet around δ 7.3 ppm.

-

Methylene Protons (-CH₂-): A singlet integrating to 2 protons is expected around δ 3.9-4.1 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically between δ 4.5-6.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (C₆H₅-CH₂): Four signals are expected between δ 126-140 ppm.

-

Aromatic Carbons (Phenolic Ring): Six distinct signals are expected. The carbon bearing the -OH group (C1) would be downfield (~δ 152-155 ppm). The carbon with the bromine (C4) would be upfield relative to an unsubstituted carbon (~δ 113-116 ppm). The carbon attached to the methylene group (C2) would be around δ 128-131 ppm.

-

Methylene Carbon (-CH₂-): A single peak is expected around δ 35-40 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group's hydrogen bonding.

-

C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methylene group.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, at m/z 262 and 264.

-

Key Fragments: A major fragmentation pathway would be the loss of the benzyl group (C₇H₇, 91 Da) leading to a fragment ion at m/z 171/173. Another significant fragment would be the benzyl cation itself at m/z 91 (tropylium ion), which is often a base peak for benzyl-substituted compounds.

-

Synthesis and Reactivity

Synthetic Pathway: Benzylation of 4-Bromophenol

A robust and common method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-bromophenol with benzyl chloride. However, this can lead to mixtures of O-alkylation and C-alkylation products. A more controlled approach involves the direct C-benzylation of 4-bromophenol. An alternative, often used for similar structures, is the reaction of 4-bromophenol with benzyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent.[8] This typically favors O-alkylation to form the ether, which can then be rearranged to the C-alkylated product, though direct C-alkylation can also occur.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory work. As a senior scientist, the rationale behind key steps is included to ensure both reproducibility and a deeper understanding of the process.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the benzylation of phenols.[8]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (11.9 g, 86.7 mmol, 1.5 equiv), and acetone (100 mL).

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

-

Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (7.3 g, 57.8 mmol, 1.0 equiv) dropwise to the suspension.

-

Rationale: Dropwise addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

-

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.

-

Rationale: Heating provides the necessary activation energy for the nucleophilic substitution reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol: Purification by Recrystallization

This protocol outlines the standard method for purifying a solid organic compound.[1][9][10][11]

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the compound's LogP, a mixed solvent system like ethanol/water or a non-polar solvent like hexane or toluene might be effective.[12] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

-

Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.[1]

-

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

-

Rationale: Using ice-cold solvent minimizes the re-dissolving of the purified product while washing away any soluble impurities adhering to the crystal surfaces.[1]

-

-

Drying: Dry the crystals in a vacuum oven or air dry until a constant weight is achieved. Determine the melting point of the purified product to assess its purity.

Safety and Handling

While a complete, specific toxicological profile for this compound is not available, data for related compounds like 2-benzyl-4-chlorophenol and general chemical safety principles dictate a cautious approach.[13]

-

Hazard Classification: Based on available data for similar compounds, this compound should be handled as a substance that may cause serious eye damage (H318) and is toxic to aquatic life with long-lasting effects (H411).[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physicochemical properties governed by its unique substitution pattern. Its high lipophilicity, moderate acidity, and specific steric and electronic features make it a versatile tool for synthetic chemists. This guide has consolidated its key identifiers, physical constants, and predicted spectroscopic characteristics. By providing detailed, scientifically-grounded protocols for its synthesis and purification, this document equips researchers with the necessary information to confidently and effectively utilize this compound in their laboratory endeavors.

References

-

Gül, F., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(15), 3488. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-4-bromophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-4-bromophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. mt.com [mt.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Benzyl-4-bromophenol (CAS: 19578-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-4-bromophenol, a halogenated phenolic compound with potential applications in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates foundational knowledge, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, field-proven insights into its synthesis and characterization.

Introduction and Chemical Properties

This compound belongs to the class of bromophenols, a group of compounds that are prevalent in marine organisms and have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3] The introduction of a benzyl group at the ortho-position to the hydroxyl group adds a significant lipophilic and sterically bulky moiety, which can influence its chemical reactivity and biological interactions.

The core structure consists of a phenol ring substituted with a bromine atom at the para-position and a benzyl group at the ortho-position. This specific arrangement of substituents is expected to influence the acidity of the phenolic proton and the reactivity of the aromatic ring in electrophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19578-80-4 | [4][5] |

| Molecular Formula | C₁₃H₁₁BrO | [4][5] |

| Molecular Weight | 263.13 g/mol | [4][5] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | 55-56 °C | [4] |

| Boiling Point | 189-192 °C at 3.5 Torr | [4] |

| SMILES | Oc1ccc(Br)cc1Cc2ccccc2 | [6] |

| InChI Key | CWWDXXXNDJVDRH-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts alkylation reaction, specifically, the ortho-benzylation of 4-bromophenol. Traditional Friedel-Crafts catalysts such as AlCl₃ can be employed; however, these often lead to mixtures of ortho- and para-isomers, as well as poly-alkylated products. A more selective and environmentally benign approach involves the use of zeolite catalysts.

A patented process for the preparation of p-substituted o-benzylphenols highlights the use of faujasite-type zeolites to achieve high selectivity for the ortho-benzylation product.[7] This methodology minimizes the formation of undesired byproducts. The following protocol is a proposed adaptation of this process for the specific synthesis of this compound from 4-bromophenol and benzyl alcohol.

Proposed Synthetic Workflow: Zeolite-Catalyzed Benzylation

The reaction proceeds by the activation of benzyl alcohol by the acidic sites of the zeolite catalyst, followed by electrophilic attack on the electron-rich 4-bromophenol ring, with a preference for the ortho position.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Materials:

-

4-Bromophenol

-

Benzyl alcohol

-

Na-Y zeolite (faujasite type), activated

-

High-temperature reaction vessel with mechanical stirring and a condenser

-

-

Procedure:

-

Catalyst Activation: Activate the Na-Y zeolite catalyst by heating at 400-500 °C under vacuum for at least 4 hours to remove adsorbed water.

-

Charging the Reactor: To a dry, inert-atmosphere reaction vessel, add 4-bromophenol and benzyl alcohol (a molar ratio of 1:1 to 5:1 can be explored, with excess phenol favoring mono-alkylation).

-

Catalyst Addition: Add the activated Na-Y zeolite catalyst to the reactant mixture. The catalyst loading can be in the range of 5-15% by weight of the reactants.

-

Reaction: Heat the mixture to approximately 200 °C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 3-6 hours.

-

Work-up:

-

Cool the reaction mixture to a manageable temperature (e.g., 80-100 °C).

-

Filter the hot mixture to remove the zeolite catalyst. The catalyst can potentially be regenerated and reused.

-

The resulting crude product is then subjected to vacuum distillation to separate the unreacted starting materials from the desired this compound product.

-

-

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | ~9.5-10.5 ppm (s, 1H): Phenolic -OH proton. ~7.0-7.5 ppm (m, 5H): Protons of the benzyl ring. ~6.8-7.2 ppm (m, 3H): Protons of the bromophenol ring. ~3.9-4.1 ppm (s, 2H): Benzylic -CH₂- protons. |

| ¹³C NMR | ~150-155 ppm: Carbon bearing the -OH group. ~138-142 ppm: Quaternary carbon of the benzyl ring. ~125-135 ppm: Aromatic CH carbons. ~110-115 ppm: Carbon bearing the bromine atom. ~35-40 ppm: Benzylic -CH₂- carbon. |

| IR (Infrared) | ~3600-3100 cm⁻¹ (broad): O-H stretch of the phenol. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch of the benzyl CH₂. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1200 cm⁻¹: C-O stretching. ~1100-1000 cm⁻¹: C-Br stretching. |

| Mass Spec. (EI) | m/z ~262/264: Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. m/z ~183: Loss of Br radical. m/z ~91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group. |

Potential Biological Activities and Applications

While no specific biological studies on this compound have been identified, the broader class of bromophenols isolated from marine algae exhibits a wide range of significant biological activities.[1][2][3] These findings suggest that this compound is a promising candidate for investigation in several therapeutic areas.

Antioxidant and Radical Scavenging Activity

Many bromophenols are potent antioxidants.[1][8] The phenolic hydroxyl group is a key pharmacophore for radical scavenging activity. The electronic and steric effects of the benzyl and bromo substituents in this compound may modulate its antioxidant potential. It is hypothesized that this compound could be effective in neutralizing free radicals, suggesting its potential utility in conditions associated with oxidative stress.

Anticancer and Cytotoxic Potential

Various bromophenol derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis. The lipophilicity imparted by the benzyl group in this compound could enhance its cell membrane permeability, potentially leading to increased intracellular concentrations and potent cytotoxic effects.

Enzyme Inhibition

Some bromophenols have been shown to be effective enzyme inhibitors.[1] Given its structure, this compound could be investigated as an inhibitor for a variety of enzymes, where the hydrophobic benzyl group and the halogenated phenol ring could interact with active sites.

Caption: Potential areas of biological investigation for this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structure as a halogenated phenol, appropriate precautions should be taken. The chloro-analog, 2-benzyl-4-chlorophenol, is classified as an irritant and is harmful if swallowed or inhaled.[9] Similar hazards should be assumed for the bromo-analog.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.[10]

Conclusion

This compound is a readily synthesizable compound with significant, albeit largely unexplored, potential in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis via a selective zeolite-catalyzed reaction and outlines the expected analytical characteristics for its identification. Based on the well-documented bioactivities of related bromophenols, this compound represents a valuable target for future research, particularly in the fields of antioxidant and anticancer drug discovery. It is hoped that this guide will facilitate and encourage further investigation into the properties and applications of this intriguing molecule.

References

-

Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. Available at: [Link]

-

Dong, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 542. Available at: [Link]

-

Goksu, S., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic Chemistry, 60, 89-96. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - WERSA: A novel task specific ionic liquid for the ipso-hydroxylation of aryl/alkenyl boronic acids. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 19578-80-4 Name: this compound. Retrieved from [Link]

- Google Patents. (n.d.). KR101279822B1 - Bromophenol compound, method for producing thereof and composition comprising the same.

-

Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0186255A3 - Process for preparing benzyl substituted phenols, dibenzylphenolic compounds, and the antioxidant use of such phenols.

- Google Patents. (n.d.). US3830852A - 2-benzylphenols.

-

Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. Retrieved from [Link]

- Google Patents. (n.d.). US5072017A - Process for the preparation of p-substituted o-benzylphenols.

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-4-bromophenol. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Benzyl-4-Chlorphenol. Retrieved from [Link]

-

Wenzler, M. E., et al. (2016). A Concise Approach to the ABC Tricycle of Ryanodine. Tetrahedron Letters, 57(26), 2841-2843. Available at: [Link]

-

SciSpace. (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tetrahedron Letters. Retrieved from [Link]

-

Dorta, E., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules, 28(3), 1438. Available at: [Link]

Sources

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 19578-80-4 [m.chemicalbook.com]

- 5. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Benzyl-4-bromophenol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzyl-4-bromophenol is a halogenated phenolic compound with a molecular framework that suggests significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a proposed, detailed synthesis protocol based on established chemical principles, and a thorough analysis of its expected analytical characteristics. Furthermore, we delve into the known biological activities of structurally related bromophenols, establishing a strong rationale for the investigation of this compound as a potential therapeutic agent, particularly in the realms of oncology, infectious diseases, and metabolic disorders. This document is intended to serve as a foundational resource for researchers seeking to explore the scientific and therapeutic applications of this intriguing molecule.

Core Molecular and Physical Properties

This compound, with the chemical formula C₁₃H₁₁BrO, is a solid at room temperature. Its structure features a phenol ring substituted with a bromine atom at the para position and a benzyl group at the ortho position relative to the hydroxyl group. This unique arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO | [1] |

| Molecular Weight | 263.13 g/mol | |

| CAS Number | 19578-80-4 | [1][2] |

| Appearance | Solid | |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |

| InChI Key | CWWDXXXNDJVDRH-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthesis: Friedel-Crafts Benzylation of 4-Bromophenol

The ortho-benzylation of a para-substituted phenol is a known transformation, often yielding a mixture of ortho and di-benzylated products. The choice of catalyst and reaction conditions is crucial to favor the desired mono-benzylated product. Zeolites, for instance, have been shown to be effective catalysts for the selective ortho-benzylation of phenols.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

Step-by-Step Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 eq) in portions.

-

Addition of Benzylating Agent: While maintaining the temperature at 0 °C, add benzyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Low-Temperature Addition: The initial low-temperature conditions are necessary to control the exothermic nature of the Friedel-Crafts reaction and to minimize the formation of undesired byproducts.

-

Stoichiometry: A slight excess of the Lewis acid is often used to ensure complete activation of the benzylating agent. The 1:1 stoichiometry of the reactants is aimed at maximizing the yield of the mono-benzylated product.

-

Purification: Column chromatography is the standard and most effective method for separating the desired ortho-benzylated product from any unreacted starting materials, the para-benzylated isomer, and di-benzylated byproducts.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic methods. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the methylene protons.

-

Aromatic Protons (Phenol Ring): Three protons on the brominated phenol ring will appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. The proton ortho to the hydroxyl group and adjacent to the benzyl group will likely be a doublet, the proton meta to the hydroxyl and ortho to the bromine will be a doublet of doublets, and the proton ortho to the bromine will be a doublet.

-

Aromatic Protons (Benzyl Ring): Five protons on the benzyl ring will likely appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a singlet at approximately δ 4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl group is expected, the chemical shift of which can vary depending on the concentration and solvent, but typically appears between δ 5.0-6.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield-shifted among the phenolic carbons. The carbon attached to the bromine (C-Br) will be influenced by the heavy atom effect, which can sometimes lead to a more upfield shift than expected based on electronegativity alone.[3]

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a signal around δ 35-45 ppm.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity at m/z 262 and 264. A prominent fragment would be the loss of the benzyl group (C₇H₇), leading to a bromophenol fragment, or the loss of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the C-H stretching of the methylene group.

-

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the phenolic C-O stretching.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, corresponding to the C-Br stretching vibration.

Potential Applications in Drug Discovery and Development

While direct biological studies on this compound are scarce, the broader class of bromophenol derivatives has demonstrated a wide range of significant biological activities, making this compound a compelling candidate for further investigation.

Rationale for Therapeutic Potential

The combination of a phenol, a benzyl group, and a halogen offers a versatile scaffold for drug design. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for binding to biological targets. The benzyl group provides a lipophilic region that can interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding and can influence the pharmacokinetic properties of the molecule, such as metabolic stability.

Known Biological Activities of Related Bromophenols

-

Antioxidant Activity: Many natural and synthetic bromophenols exhibit potent antioxidant and radical scavenging properties.[4] This activity is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals.

-

Anticancer Activity: Derivatives of bromophenols have been shown to possess cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

-

Antibacterial and Antifungal Activities: The antimicrobial properties of bromophenols are well-documented.[5] They can disrupt microbial cell membranes and interfere with essential cellular processes.

-

Enzyme Inhibition: Bromophenols have been identified as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes and obesity.

Potential Signaling Pathway Interactions

Given the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in human diseases. A plausible workflow for investigating these interactions is outlined below.

Caption: A logical workflow for investigating the biological activity of this compound.

Safety and Handling

Based on the available safety data for this compound, appropriate precautions must be taken when handling this compound.

-

Hazards: The compound is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Prevent release into the environment.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, and its structure suggests a high potential for biological activity. This guide provides the necessary foundational information for researchers to initiate studies on this compound. Future research should focus on the validated synthesis and full spectroscopic characterization of this compound. Subsequently, a systematic evaluation of its biological activities, including its antioxidant, anticancer, and antimicrobial properties, is warranted. Elucidating its mechanism of action and identifying its specific molecular targets will be crucial steps in unlocking its therapeutic potential.

References

-

Çetin, B., Eda, M. Ü., & et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]

-

PrepChem. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylphenol. Retrieved from [Link]

-

Li, J., et al. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129-136. [Link]

-

PharmaCompass. (n.d.). 2-Benzyl-4-Chlorophenol. Retrieved from [Link]

-

Ly, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(3), 3583-3595. [Link]

Sources

- 1. This compound CAS#: 19578-80-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Benzyl-4-bromophenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Benzyl-4-bromophenol (C₁₃H₁₁BrO), a substituted phenol of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous compounds to present a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a bi-functional molecule featuring a phenol ring substituted with a benzyl group at the ortho position and a bromine atom at the para position relative to the hydroxyl group. This specific arrangement of substituents dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures. The molecular weight of this compound is 263.13 g/mol .[1]

Key Structural Features Influencing Spectra:

-

Phenolic Hydroxyl (-OH) Group: Gives rise to a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.

-

Aromatic Rings: Both the phenol and benzyl rings exhibit characteristic signals in NMR and IR spectra. The substitution pattern on the phenol ring is key to interpreting the multiplicity of aromatic proton signals.

-

Benzyl Group (-CH₂-Ph): The methylene bridge provides a distinct singlet in the ¹H NMR spectrum and contributes to specific fragmentation patterns in mass spectrometry.

-

Bromine Atom: The heavy bromine atom influences the chemical shifts of adjacent carbons and protons and results in a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a sample like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | 4.5 - 5.5 | Singlet (broad) | 1H | The chemical shift of phenolic protons can vary and is concentration-dependent.[2] In a non-polar solvent like CDCl₃, it is expected in this range. |

| Benzyl -CH₂- | ~4.0 | Singlet | 2H | The methylene protons are adjacent to two aromatic rings, resulting in a downfield shift.[3] They appear as a singlet as there are no adjacent protons. |

| Phenyl Ring (of benzyl group) | 7.2 - 7.4 | Multiplet | 5H | These protons are in a typical aromatic region. The overlap of ortho, meta, and para proton signals would likely result in a complex multiplet.[3] |

| Aromatic H (phenol ring) | 6.7 - 7.2 | Multiplet | 3H | The substitution pattern on the phenol ring (H at C3, C5, and C6) would lead to distinct signals. H6 (ortho to -OH) would be a doublet, H5 (meta to -OH and ortho to -Br) a doublet of doublets, and H3 (ortho to benzyl and meta to -Br) a doublet. |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific electronic effects of the substituents.

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would show 9 distinct signals for the 13 carbon atoms, with some overlap possible for the carbons of the unsubstituted benzyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-OH) | 150 - 155 | The hydroxyl group strongly deshields the attached carbon. |

| C2 (C-CH₂Ph) | 128 - 132 | The benzyl substituent and proximity to the -OH group influence this shift. |

| C3 | 130 - 133 | Aromatic CH carbon. |

| C4 (C-Br) | 112 - 116 | The carbon bearing the bromine is shielded due to the "heavy atom effect". |

| C5 | 116 - 120 | Aromatic CH carbon. |

| C6 | 129 - 132 | Aromatic CH carbon. |

| Benzyl -CH₂- | 35 - 40 | Aliphatic carbon attached to two aromatic rings. |

| Phenyl Ring (of benzyl group) | 126 - 140 | Quaternary carbon (C-ipso) and the CH carbons (ortho, meta, para) will appear in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background scan is performed prior to the sample scan.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| 3200 - 3600 | O-H stretch | Strong, Broad | This broadness is a hallmark of hydrogen bonding in phenols.[4][5][6][7] |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the aromatic rings.[2] |

| ~2920 | Aliphatic C-H stretch | Weak | From the methylene (-CH₂-) group. |

| 1500 - 1600 | C=C aromatic ring stretch | Medium to Strong | Multiple peaks are expected in this region due to the two aromatic rings.[2][5] |

| ~1220 | C-O stretch | Strong | This absorption is characteristic of phenols and distinguishes them from aliphatic alcohols.[5] |

| 750 - 850 | C-H out-of-plane bend | Strong | The specific pattern can give clues about the substitution on the aromatic rings.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system can be used to separate the sample from any impurities before it enters the mass spectrometer.

-

Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range, for instance, from 50 to 300 amu.

MS Spectral Analysis (Predicted)

The EI mass spectrum of this compound would be expected to show:

-

Molecular Ion Peak ([M]⁺): A prominent peak at m/z 262 and an M+2 peak at m/z 264 of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

-

Base Peak: The most intense peak in the spectrum is often the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the stable benzyl cation.

-

Other Key Fragments:

-

m/z 183/185: Loss of the benzyl group ([M - C₇H₇]⁺).

-

m/z 171/173: Loss of the benzyl group and CO ([M - C₇H₇ - CO]⁺). Phenols are known to lose CO upon fragmentation.[8]

-

m/z 91: The benzyl cation ([C₇H₇]⁺), which rearranges to the very stable tropylium ion. This is a very common fragment for benzyl-containing compounds.[9]

-

m/z 65: Loss of a hydrogen molecule from the tropylium ion.

-

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS. Although experimental data for this specific molecule is sparse in the public domain, a thorough understanding of the spectroscopic behavior of its constituent functional groups and related compounds allows for a reliable prediction of its spectral characteristics. The methodologies and interpretative frameworks presented in this guide provide a robust approach for the analysis of this and structurally similar molecules, which is fundamental for quality control, reaction monitoring, and the overall advancement of chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

-

ResearchGate. (n.d.). The fragmentation (left) and mass spectra (right) of benzyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. adichemistry.com [adichemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzyl-4-bromophenol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-4-bromophenol, a substituted phenolic compound of interest in synthetic and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in seminal literature, its synthesis logically follows from established principles of aromatic chemistry. This guide will detail a robust and widely applicable synthetic methodology, rooted in the Friedel-Crafts alkylation of 4-bromophenol. We will explore the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the physicochemical properties of the target compound. Furthermore, by examining structurally related bromophenols, we will infer the potential biological activities and applications of this compound, particularly in the realms of antimicrobial and antioxidant research. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical entity.

Introduction: The Chemical Landscape of Substituted Phenols

Phenolic compounds are a cornerstone of organic chemistry, valued for their unique reactivity and diverse applications, from industrial polymers to life-saving pharmaceuticals. The introduction of various substituents onto the phenol ring allows for the fine-tuning of their chemical and biological properties. Halogenation, in particular the introduction of bromine, often imparts enhanced biological activity. Similarly, the incorporation of a benzyl group can modulate a compound's lipophilicity and steric profile, influencing its interactions with biological targets.

This compound combines these features: a hydroxyl group ortho to a benzyl substituent and para to a bromine atom. This specific arrangement of functional groups suggests a molecule with potential for further chemical modification and a range of biological effects. While not as extensively studied as some other brominated phenols, its structural motifs are present in molecules with known bioactivity, making it a compound of significant interest for exploratory research. Many natural bromophenols, commonly found in marine life, exhibit a wide array of biological functions, including antioxidant, antimicrobial, and enzyme inhibition activities.[1]

The Genesis of this compound: A Synthetic Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its synthesis is a logical extension of the well-established Friedel-Crafts reaction, a fundamental method for the alkylation of aromatic rings. The most direct and industrially scalable approach to this compound is the ortho-benzylation of 4-bromophenol.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. In 4-bromophenol, the para position is blocked by the bromine atom, thus directing incoming electrophiles, such as a benzyl carbocation, to the ortho positions.

The reaction of a p-substituted phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a suitable catalyst, is a known method for producing ortho-benzylated phenols.[2]

The Underlying Chemistry: Friedel-Crafts Alkylation

The synthesis of this compound from 4-bromophenol and a benzylating agent proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. The key steps are:

-

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), interacts with the benzylating agent (e.g., benzyl chloride) to generate a benzyl carbocation or a highly polarized complex that acts as the electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-bromophenol attacks the benzyl carbocation. The activating effect of the hydroxyl group directs this attack to the position ortho to it.

-

Rearomatization: The resulting carbocation intermediate, a resonance-stabilized Wheland intermediate, loses a proton from the site of substitution to restore the aromaticity of the ring, yielding the final product, this compound.

Caption: Synthetic pathway for this compound via Friedel-Crafts alkylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 19578-80-4 | [3] |

| Molecular Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 55-56 °C | ChemicalBook |

| Boiling Point | 189-192 °C at 3.5 Torr | ChemicalBook |

| SMILES String | Oc1ccc(Br)cc1Cc2ccccc2 | |

| InChI Key | CWWDXXXNDJVDRH-UHFFFAOYSA-N |

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on established chemical principles for the benzylation of phenols.

Materials:

-

4-Bromophenol

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

Fume hood

Procedure:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The mixture may become warm and evolve some HCl gas.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzylating Agent: Add benzyl chloride (1 equivalent) dropwise to the cooled mixture via an addition funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

-